Product packaging for 2-Hydroxybohemine(Cat. No.:CAS No. 471270-60-7)

2-Hydroxybohemine

Katalognummer: B016482
CAS-Nummer: 471270-60-7
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: HFIXLXXNEZMSGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization of Cyclin-Dependent Kinase (CDK) Inhibitors in Contemporary Research

Cyclin-dependent kinases are a family of protein kinases that play a critical role in controlling the progression of the cell cycle. bmj.com Their activity is dependent on their association with regulatory protein subunits called cyclins. bmj.com In many forms of cancer, the intricate regulation of the cell cycle is disrupted, often due to the overactivity of CDKs, leading to uncontrolled cell proliferation. bmj.com This fundamental role in cell division has established CDKs as key therapeutic targets in oncology.

The development of small molecule inhibitors targeting CDKs has been a significant area of research for several decades. Early efforts led to the discovery of broad-spectrum CDK inhibitors, but these often suffered from a lack of selectivity and associated toxicities. nih.gov More recent research has focused on developing inhibitors with greater selectivity for specific CDKs, such as CDK4/6, which has led to the successful clinical application of drugs like palbociclib, ribociclib, and abemaciclib in the treatment of certain types of breast cancer. The ongoing quest is for novel chemical scaffolds that offer improved potency, selectivity, and pharmacological properties.

Historical Trajectory of 2-Hydroxybohemine Discovery and Initial Characterization

The compound referred to as "this compound" is understood to be the synthetic purine (B94841) derivative more formally known in scientific literature as bohemine (B1667358) . The name "this compound" likely arises from the presence of a hydroxyl group within the substituent at the 2-position of the purine core.

Bohemine belongs to a class of 2,6,9-trisubstituted purines and is structurally related to other well-known CDK inhibitors, olomoucine and roscovitine, which were also developed through research efforts centered at Palacký University in Olomouc, Czech Republic. The development of these compounds was part of a systematic investigation into the structure-activity relationships of purine analogs as CDK inhibitors.

The initial characterization of bohemine identified it as a potent inhibitor of cyclin-dependent kinases. Its chemical structure features a benzylamino group at the C-6 position, an isopropyl group at the N-9 position, and a (3-hydroxypropyl)amino group at the C-2 position of the purine ring. nih.gov

Table 1: Chemical and Physical Properties of Bohemine

PropertyValue
Molecular Formula C18H24N6O
Molecular Weight 340.4 g/mol
IUPAC Name 3-{[6-(benzylamino)-9-(propan-2-yl)-9h-purin-2-yl]amino}propan-1-ol
CAS Number 189232-42-6
Synonyms Bohemine, 6-benzylamino-2-(3-hydroxypropylamino)-9-isopropylpurine

Data sourced from PubChem CID 2422 nih.gov

Broad Research Significance and Academic Focus of this compound Investigations

The primary research significance of bohemine lies in its activity as a cyclin-dependent kinase inhibitor. bmj.com Academic investigations have focused on elucidating its inhibitory profile against various CDK-cyclin complexes and understanding its cellular effects. Studies have shown that bohemine, like its analog olomoucine, can effectively inhibit the growth and viability of various cancer cell lines. bmj.com

Research has demonstrated that bohemine is a more potent inhibitor than olomoucine in certain contexts. bmj.com For instance, in studies involving androgen-sensitive and androgen-insensitive prostate cancer cell lines, bohemine was found to be two to three times more effective than olomoucine at inhibiting cell growth. bmj.com Such findings underscore the importance of the specific substitutions on the purine scaffold in determining biological activity.

The academic focus on bohemine and related compounds has contributed to a deeper understanding of the structural requirements for potent and selective CDK inhibition. This knowledge is crucial for the rational design of next-generation CDK inhibitors with improved therapeutic potential. The exploration of the "bohemine scaffold" continues to be a subject of interest in medicinal chemistry for the development of novel anti-cancer agents.

Table 2: Investigated Biological Activities of Bohemine

Biological Target/ProcessObserved Effect
Cyclin-Dependent Kinases (CDKs) Inhibition of activity
Cancer Cell Proliferation Inhibition of growth and viability
Cell Cycle Progression Induction of cell cycle arrest
Apoptosis Induction in some cancer cell lines

In-depth Analysis of this compound Reveals Scant Publicly Available Scientific Data

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the chemical compound “this compound,” specifically concerning its synthetic methodologies and chemical modifications, remains elusive. This suggests that this compound may be a novel or exceptionally niche compound with limited to no published research in the public domain.

Efforts to gather data for a detailed article focusing on the synthesis and derivatization of this compound have been unsuccessful. Searches for its chemical synthesis pathways, including retrosynthetic analysis, reaction conditions, and isolation techniques, yielded no specific results. Similarly, inquiries into derivatization strategies, such as directed functional group modifications and controlled oxidation reactions for creating novel analogues, did not provide any relevant information pertaining to this specific compound.

The absence of scientific literature makes it impossible to construct a scientifically accurate and thorough article based on the provided outline. The requested sections and subsections, which require in-depth information on synthetic precursors, catalytic systems, and purification techniques, cannot be addressed without foundational research on this compound.

It is conceivable that "this compound" may be a compound known by a different name, a very recent discovery that has not yet been published, or a theoretical molecule that has not been synthesized. Without any foundational data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, we are unable to provide the requested article on the "Synthetic Methodologies and Chemical Modifications of this compound" at this time due to the lack of available scientific information. Further research and publication on this specific compound would be necessary before a comprehensive and factual article could be written.

Uncharted Territory: The Chemical Synthesis and Modification of this compound Remains Undocumented in Public Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no public-domain information is currently available on the chemical compound “this compound.” Consequently, a detailed exploration of its synthetic methodologies, chemical modifications, and the development of analogs for structure-activity relationship (SAR) studies is not possible at this time.

The requested article, intended to focus on specific aspects of this compound's chemistry, including its selective reduction reactions, regioselective and stereoselective transformations, and analog synthesis, cannot be generated due to the absence of foundational research data in the public sphere. This suggests that "this compound" may be a novel compound with research that has not yet been published, a proprietary molecule not disclosed in open literature, or potentially a misnomer for another chemical entity.

Scientific progress relies on the dissemination of research findings. Without published studies detailing the synthesis and chemical behavior of this compound, an authoritative and scientifically accurate article adhering to the requested structure cannot be produced. The sections and subsections outlined below, which were intended to form the basis of the article, remain unpopulated as no specific data for this compound could be retrieved.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N6O2 B016482 2-Hydroxybohemine CAS No. 471270-60-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXLXXNEZMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400018
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471270-60-7
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 2 Hydroxybohemine

Further investigation into the origins of the name "2-Hydroxybohemine" may be necessary to determine if it is known by other nomenclature in the scientific community. Until such information becomes available, a detailed chemical analysis as requested remains beyond the scope of existing public knowledge.

Table of Compounds Mentioned:

Molecular Mechanisms of Action and Cellular Pharmacology of 2 Hydroxybohemine

Cyclin-Dependent Kinase (CDK) Inhibition by 2-Hydroxybohemine

Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many cancers, making them a key target for therapeutic intervention. Small molecule inhibitors, such as purine (B94841) analogues, often function by competing with ATP for binding in the kinase domain of CDKs.

Specificity Profiling Across CDK Isoforms (e.g., CDK2, CDK7, CDK9)

The therapeutic efficacy and safety profile of a CDK inhibitor are heavily dependent on its specificity for various CDK isoforms. CDKs can be broadly categorized based on their primary functions: cell cycle-related (e.g., CDK1, CDK2, CDK4, CDK6) and transcription-related (e.g., CDK7, CDK9, CDK12).

No public data is available that details the inhibitory concentration (IC50) values of this compound against a panel of CDK isoforms. For the related compound Bohemine (B1667358) , limited data has been reported, showing varied activity against different CDK/cyclin complexes.

Table 1: Reported IC50 Values for Bohemine Against Select CDK Isoforms No data is available for this compound.

CDK/Cyclin ComplexFunctionBohemine IC50 (µM)
CDK2/Cyclin EG1/S phase transition4.6
CDK2/Cyclin AS phase progression, G2/M transition83
CDK9/Cyclin T1Transcriptional elongation2.7
CDK1MitosisLow inhibitory effect reported
CDK4G1 phase progressionLow inhibitory effect reported
CDK6G1 phase progressionLow inhibitory effect reported

Molecular Interactions within CDK ATP-Binding Pockets (e.g., Cdk2's ATP-binding pocket, PDB: 1HCL)

The binding of an inhibitor to the ATP-binding pocket of a CDK is governed by a series of molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The crystal structure of CDK2 (PDB: 1HCL) reveals key residues within this pocket, such as those in the hinge region that forms hydrogen bonds with the adenine (B156593) ring of ATP. Potent inhibitors typically mimic these interactions. For instance, hydrogen bonds with the backbone of residues like Leu83 are critical for anchoring inhibitors in the active site.

There are no published crystallographic or molecular modeling studies that elucidate the specific binding mode of this compound within the ATP-binding pocket of CDK2 or any other CDK isoform. Therefore, the key amino acid residues it interacts with and the nature of these interactions remain unknown.

Modulation of Intracellular Signaling Pathways

By inhibiting CDKs, small molecules can profoundly affect downstream signaling pathways that control cell proliferation and gene expression.

Impact on Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a tightly regulated process with critical checkpoints, primarily at the G1/S and G2/M transitions, which ensure the fidelity of DNA replication and cell division. Inhibition of cell cycle CDKs is expected to cause arrest at these checkpoints. For example, potent inhibition of CDK2 would likely lead to a G1/S phase arrest, preventing cells from initiating DNA synthesis.

There are no experimental studies available that describe the effect of this compound on cell cycle progression in any cell line. It is therefore unknown whether it induces cell cycle arrest and at which phase this might occur.

Influence on Transcriptional Control Mechanisms

CDK7 and CDK9 are key components of the general transcription machinery. CDK7 is part of the transcription factor IIH (TFIIH) and is involved in transcription initiation, while CDK9 is the kinase subunit of the positive transcription elongation factor b (P-TEFb), which promotes transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of these kinases can lead to widespread disruption of gene expression, often leading to apoptosis, particularly in cancer cells that exhibit transcriptional addiction.

No research has been published detailing the effects of this compound on transcriptional processes. Its potential to inhibit RNA Polymerase II phosphorylation or downregulate the expression of key oncogenes remains uninvestigated.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on "this compound".

It is possible that "this compound" may be a novel or less-studied compound, or that the name is a synonym not widely used in published literature. The provided search results did return information for structurally related compounds such as 2'-Hydroxychalcone and 2'-Hydroxycinnamaldehyde, which have been studied for their effects on some of the requested biological processes. However, in strict adherence to the instructions to focus solely on "this compound," this information cannot be used.

In-depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the chemical and pharmacological understanding of the compound this compound. Despite the structured request for an in-depth article focusing on its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and molecular docking studies, extensive searches have yielded no specific research data, scholarly articles, or database entries for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and detailed analysis as requested. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of factual reporting.

The intended article was structured to explore the following aspects of this compound:

Structure Activity Relationship Sar Studies of 2 Hydroxybohemine and Its Analogues

Molecular Docking and Dynamics Simulations in Protein-Ligand Systems:These computational techniques are used to predict how a molecule binds to a protein target.

Conformational Changes and Dynamic Behavior of Protein-Ligand Complexes:This would have explored the changes in the shape and movement of both the compound and its protein target upon binding.

Currently, the scientific community has not published any research that would allow for a factual and evidence-based discussion of these topics for 2-Hydroxybohemine. Further research and publication of data on this specific compound are required before a comprehensive and accurate article can be generated.

In Vitro and Preclinical in Vivo Biological Evaluation of 2 Hydroxybohemine Excluding Human Clinical Data

Enzyme Inhibition Assays and Kinetic Characterization of CDK Inhibition

No specific data from enzyme inhibition assays or kinetic characterization studies for 2-hydroxybohemine have been identified in publicly accessible scientific literature.

However, the parent compound, bohemine (B1667358), is recognized as a purine (B94841) analogue and a synthetic and selective inhibitor of cyclin-dependent kinases (CDKs). medchemexpress.com CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov

In biochemical assays, bohemine has demonstrated inhibitory activity against several CDK complexes. The reported half-maximal inhibitory concentrations (IC50) for bohemine are:

Advanced Analytical Methodologies for 2 Hydroxybohemine Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating 2-Hydroxybohemine from complex mixtures and quantifying its presence. Different chromatographic modes are employed based on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for assessing the purity of drug substances and quantifying their concentration in various matrices nih.govchromatographyonline.comprotocols.io. For this compound, reverse-phase HPLC would likely be the preferred mode, utilizing a stationary phase that is less polar than the mobile phase. This allows for the separation of this compound based on its interaction with the stationary phase, with detection typically achieved using a UV detector if the molecule possesses a chromophore, or coupled with a mass spectrometer for broader applicability nih.gov. The method involves injecting a sample onto the column, where components are separated based on their differential partitioning between the stationary and mobile phases. The eluted components are then detected, producing a chromatogram with peaks corresponding to each separated analyte. Peak area or height is proportional to the concentration, enabling quantitative analysis chromatographyonline.com. Purity is assessed by examining the chromatogram for the presence of extraneous peaks, which would indicate impurities chromatographyonline.com.

Gas Chromatography (GC) for Volatile Analytes and Derivatized Forms

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds glsciences.commeasurlabs.com. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form glsciences.commeasurlabs.com. GC separates components based on their boiling points and interaction with the stationary phase within a heated column. Detection is commonly achieved using a Flame Ionization Detector (FID) or by coupling with a mass spectrometer (GC-MS) measurlabs.commeasurlabs.com. GC is valuable for analyzing volatile impurities or degradation products associated with this compound, or for analyzing derivatized forms of the compound for specific research purposes.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and operates at higher pressures mdpi.comaustinpublishinggroup.comchromatographytoday.com. This results in enhanced chromatographic resolution, increased sensitivity, and significantly reduced analysis times compared to conventional HPLC mdpi.comaustinpublishinggroup.com. UPLC is particularly advantageous for analyzing complex samples or when high throughput is required. For this compound research, UPLC can provide faster and more efficient separations for purity analysis, quantitative determination, and the detection of closely eluting impurities or related substances mdpi.com. The improved peak capacity offered by UPLC allows for better separation of components in complex matrices mdpi.com.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Detection

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural elucidation of compounds, as well as highly sensitive quantitative detection azooptics.comwikipedia.org. When coupled with chromatographic techniques, MS becomes an even more potent tool for analyzing complex samples.

LC-MS/MS for Metabolite Profiling and Trace Level Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of LC with the sensitive and selective detection capabilities of tandem MS epa.govchromatographyonline.com. This technique is invaluable for metabolite profiling and trace level analysis of compounds like this compound in various matrices, including biological samples nih.govnih.gov. In LC-MS/MS, the separated components from the LC are introduced into the mass spectrometer, where they are ionized. The parent ions are then fragmented, and the resulting fragment ions are detected. This provides highly specific information for identification and allows for very low limits of detection and quantification chromatographyonline.com. LC-MS/MS is essential for studying the fate of this compound in biological systems and detecting its presence at minute concentrations.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in organic chemistry for determining the molecular structure and identifying functional groups within a compound. For this compound, these techniques would provide crucial information regarding its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of molecular structures bhu.ac.inhyphadiscovery.com. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the number and type of atoms in a molecule, as well as their connectivity and spatial arrangement bhu.ac.in.

For a compound like this compound, proton NMR (¹H NMR) would reveal the different types of hydrogen atoms and their environments, while carbon-13 NMR (¹³C NMR) would provide information about the carbon skeleton bhu.ac.in. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing correlations between protons and carbons, thereby mapping the complete molecular structure analis.com.mylibretexts.org. Chemical shifts (δ values) and coupling constants (J values) obtained from NMR spectra are compared to reference data or calculated values to assign specific signals to corresponding atoms within the this compound molecule bhu.ac.in. Although specific NMR data for this compound were not found in the search results, the application of these standard NMR experiments would be the primary approach for its de novo structure assignment or confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to vibrational modes of chemical bonds mrclab.comlibretexts.org. Different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, absorb IR radiation at characteristic frequencies, providing a molecular fingerprint mrclab.com. For this compound, IR spectroscopy would be employed to confirm the presence of key functional groups suggested by its structure, such as the hydroxyl group and any aromatic or carbonyl functionalities.

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum mrclab.comazooptics.com. This technique is particularly useful for detecting conjugated systems and aromatic rings, which exhibit characteristic absorption bands due to electronic transitions azooptics.comdu.edu.eg. UV-Vis spectroscopy can provide information about the presence and extent of π-electron systems within the this compound molecule and can also be used for quantitative analysis if the compound has a suitable chromophore ethz.chlibretexts.org. The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide insights into the electronic structure azooptics.comdu.edu.eg. While specific IR and UV-Vis spectra for this compound were not available in the search results, these techniques are standard for complementing NMR data in structural characterization by identifying the presence of specific functional groups and conjugated systems.

X-ray Crystallography for Co-crystal Structure Determination with Target Proteins

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of crystalline substances, including small molecules and proteins hitgen.comcriver.commigrationletters.com. In the context of studying the interaction of this compound with target proteins, co-crystal structure determination is invaluable. This process involves obtaining a crystal of the protein in complex with this compound and then diffracting X-rays through the crystal hitgen.comnih.gov. The resulting diffraction pattern is used to computationally reconstruct the electron density map, from which the positions of the atoms in both the protein and this compound can be determined at high resolution criver.com.

Co-crystal structures provide detailed insights into the binding mode of this compound to its target protein, illustrating the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex migrationletters.com. This information is critical for understanding the molecular basis of activity and for structure-based drug design efforts hitgen.commigrationletters.com. Two common methods for preparing protein-ligand co-crystals are co-crystallization (mixing protein and ligand before crystallization) and soaking (introducing the ligand into pre-formed protein crystals) nih.govnih.gov. While no specific co-crystal structures of this compound with a target protein were found in the search results, this technique would be essential for a detailed understanding of its molecular interactions if it were studied in the context of protein binding.

Method Validation and Quality Control in Research Assays

Evaluation of Specificity and Selectivity

Specificity and selectivity are crucial validation parameters that assess the ability of an analytical method to accurately measure the analyte (this compound) in the presence of other components in the sample matrix, such as impurities, degradation products, or excipients johronline.comut.ee. Specificity refers to the ability to measure only the analyte of interest, while selectivity indicates the extent to which the method can distinguish the analyte from other substances researchgate.netut.ee.

Demonstrating specificity and selectivity typically involves analyzing samples containing the analyte alone and in combination with potential interfering substances fda.goveuropa.eu. Chromatographic methods, often coupled with mass spectrometry (LC-MS or GC-MS), are powerful for assessing selectivity by separating the analyte from other components before detection ut.ee. The absence of significant interference from other compounds at the retention time or m/z ratio of this compound would demonstrate adequate specificity and selectivity for a quantitative assay.

Determination of Linearity and Dynamic Range

Linearity and dynamic range define the range of concentrations over which an analytical method provides results that are directly proportional to the concentration of the analyte johronline.comstackwave.com. Linearity is typically assessed by preparing a series of standards at different concentrations of this compound and measuring the response using the analytical method researchgate.net. A calibration curve is then generated by plotting the instrument response versus the analyte concentration.

The linearity of the method is evaluated by statistical analysis of the calibration curve, often using the correlation coefficient (R²) researchgate.net. A high R² value close to 1 indicates good linearity within the tested concentration range. The dynamic range, also known as the working range, is the concentration range over which the method is linear, accurate, and precise stackwave.comabcam.com. It is defined by the lower and upper limits at which the method provides reliable results stackwave.com. Determining the linearity and dynamic range is essential for quantitative assays of this compound to ensure that measurements are made within the reliable working range of the method.

Assessment of Accuracy and Precision

The assessment of accuracy and precision is a fundamental aspect of validating analytical methods used in the study of compounds such as this compound. Accuracy refers to the closeness of agreement between the value found by the analytical procedure and the true value or an accepted reference value. scioninstruments.comeuropa.euquantics.co.ukwikipedia.orgbccampus.ca Precision, on the other hand, describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. scioninstruments.comeuropa.euquantics.co.ukwikipedia.orgbccampus.ca Precision can be evaluated at different levels, including repeatability (intra-assay precision), intermediate precision, and reproducibility. europa.eu

To assess accuracy, it is common practice to analyze samples of known concentration. This can involve analyzing certified reference materials or spiking a blank matrix with known amounts of the analyte (this compound). The accuracy is often expressed as the percent recovery of the added analyte or as the difference between the mean measured value and the accepted true value, along with confidence intervals. europa.eugmpua.com A minimum of nine determinations over at least three concentration levels covering the specified range of the method is typically recommended for accuracy assessment. europa.eu

Precision is evaluated by analyzing replicate samples. Repeatability assesses the precision under the same operating conditions over a short interval of time, while intermediate precision considers variations within the same laboratory over different days, with different analysts, or using different equipment. europa.eu Reproducibility assesses precision between different laboratories. europa.eu Precision is commonly expressed as the standard deviation (SD) or the relative standard deviation (RSD), also known as the coefficient of variation (%CV). veeabb.com Lower SD or %CV values indicate higher precision. veeabb.com For quantitative determination methods, validation typically involves investigating precision through a minimum of six determinations at 100% of the test concentration. europa.eu

While general principles for assessing accuracy and precision in analytical methods are well-established and applicable to the analysis of compounds like this compound, specific reported data on the accuracy and precision values obtained for this compound using particular analytical techniques were not found in the consulted literature.

Establishment of Limits of Detection (DL) and Quantitation (QL)

Establishing the limits of detection (DL), also known as the limit of detection (LOD), and the limits of quantitation (QL), also known as the limit of quantitation (LOQ), is crucial for defining the sensitivity of an analytical method for this compound. These limits represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. uzh.chiupac.orgnih.govscribd.comepa.gov

The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy or precision. nih.govepa.govyoutube.com Various approaches can be used to determine the LOD, including methods based on the signal-to-noise ratio (S/N), the standard deviation of the blank, or the calibration curve. uzh.chnih.govepa.govyoutube.com A commonly cited criterion for LOD based on signal-to-noise is a signal-to-noise ratio of 3:1. epa.gov

The Limit of Quantitation (LOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. nih.govepa.govyoutube.com The LOQ is typically higher than the LOD. nih.gov Methods for determining the LOQ include those based on a specified signal-to-noise ratio (commonly 10:1), the standard deviation of the response and the slope of the calibration curve, or the analysis of samples with known concentrations near the estimated LOQ. epa.govyoutube.com The LOQ is considered the lowest concentration at which predefined goals for bias and imprecision are met. nih.gov

The establishment of LOD and LOQ is vital for determining the working range of an analytical method and its suitability for detecting and quantifying this compound at potentially low concentrations in various sample types. gmpua.com For instance, in methods validated for residue analysis, LODs and LOQs are established to ensure the method is sensitive enough to meet regulatory requirements. nih.gov

Theoretical and Computational Investigations of 2 Hydroxybohemine

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for determining the electronic structure and related properties of molecules. These ab initio methods, meaning "from first principles," use only physical constants and the number and positions of electrons and nuclei as input, without relying on empirical parameters wikipedia.org. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to solve the electronic Schrödinger equation, providing information about electron distribution, energy levels, and molecular geometry wikipedia.orgunipd.it.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

Understanding the electronic structure of 2-Hydroxybohemine involves calculating the distribution of electrons within the molecule. This includes determining molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are frontier orbitals that play a significant role in molecular interactions and chemical reactivity researchgate.net. Analysis of the electron density provides insights into charge distribution, revealing polar regions and potential sites for nucleophilic or electrophilic attack.

Reactivity descriptors, derived from quantum chemical calculations, help predict how a molecule will behave in chemical reactions. These descriptors include chemical potential, hardness, softness, and electrophilicity researchgate.netrsc.orgchemisgroup.us. For instance, the energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and chemical reactivity; a larger gap generally suggests lower reactivity researchgate.net. Fukui functions are local reactivity descriptors that indicate the sites on a molecule most likely to be attacked by nucleophiles or electrophiles rsc.orgchemisgroup.us. Applying these calculations to this compound would allow for the identification of its reactive sites and predictions about its potential chemical transformations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds libretexts.org. These different conformations have varying energy levels, and the relationship between molecular structure and potential energy is a major area of study in this field libretexts.org. Potential Energy Surfaces (PES) are conceptual tools that describe the potential energy of a system as a function of its atomic coordinates researchgate.netlibretexts.org. By mapping the PES, computational methods can identify stable conformers corresponding to energy minima and the transition states (energy maxima) connecting them libretexts.org.

For a flexible molecule like this compound, conformational analysis using quantum chemical methods or molecular mechanics is crucial to determine the most stable three-dimensional structures and the energy barriers for interconversion between them frontiersin.org. This information is vital for understanding the molecule's behavior in different environments and its potential to bind to biological targets, as the active conformation may not necessarily be the lowest energy one in isolation.

Advanced Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time mdpi.comnih.gov. By applying classical physics principles and interatomic force fields, MD simulations can provide dynamic information about a molecular system, complementing the static snapshots obtained from quantum chemistry nih.gov. MD is particularly useful for studying the behavior of molecules in solution and their interactions with other molecules, such as proteins mdpi.commdpi.com.

Simulation of Protein-Ligand Binding and Dissociation Events

MD simulations are widely used to study the dynamic process of protein-ligand binding and dissociation nih.govmdpi.comnih.gov. These simulations can provide insights into the binding pathways, the stability of the protein-ligand complex, and the forces driving the interaction nih.govuiuc.edu. Techniques like steered molecular dynamics (SMD) or random acceleration molecular dynamics (RAMD) can be used to simulate the unbinding process and estimate binding free energies and dissociation rates nih.govuiuc.eduh-its.org. Applying MD simulations to this compound and its potential protein targets would allow for the investigation of how this compound binds, the key residues involved in the interaction, and the kinetics of its association and dissociation mdpi.comnih.govgithub.com. This dynamic perspective is essential for understanding the molecular basis of its biological activity.

Cheminformatics and Data Mining for Structure-Based Analog Discovery

Cheminformatics and data mining techniques leverage computational tools to analyze large datasets of chemical information, facilitating the discovery and design of new molecules mdpi.com. In the context of structure-based analog discovery, these methods utilize the known structure of a molecule, like this compound, or its interaction with a target to identify or design similar compounds (analogs) with potentially improved properties.

These techniques can involve searching chemical databases for molecules with structural similarity to this compound, or using computational models to predict the properties or activity of potential analogs mdpi.com. Data mining can be applied to analyze the results of high-throughput screening or virtual screening studies to identify patterns and relationships between chemical structure and biological activity. By integrating information from quantum chemical calculations and MD simulations regarding the electronic properties, conformational preferences, and binding modes of this compound, cheminformatics workflows can prioritize the synthesis and testing of promising analog candidates mdpi.com. This computational approach accelerates the process of finding molecules with desired characteristics based on the structural scaffold of this compound.

In Silico Prediction of Biological Activity and Potential Off-Target Interactions

In silico methods play a crucial role in modern drug discovery and pharmacology by enabling the prediction of biological activity and potential off-target interactions of chemical compounds through computational approaches. These methods encompass a variety of techniques, including databases, quantitative structure-activity relationships (QSAR), similarity searching, pharmacophores, molecular modeling, machine learning, and network analysis tools nih.govnih.gov. Such computational strategies assist in the early identification and screening of potential drug candidates, providing insights into their likely interactions with biological targets and potential unintended effects nih.govfrontiersin.orgbioflux.com.ro.

Predicting biological activity often involves assessing the likelihood of a compound binding to specific protein targets, such as enzymes, receptors, or ion channels nih.govnih.gov. Techniques like molecular docking simulate the interaction between a small molecule and a target protein to estimate binding affinity and predict the most probable binding pose nih.gov. QSAR models, on the other hand, develop relationships between a compound's structural properties and its biological activity based on data from known active molecules nih.gov. Network-based inference methods can also be used to predict drug-target interactions based on the topology of known interaction networks plos.org. Tools like PASS Online can predict various types of biological activity, including pharmacological effects and mechanisms of action, based solely on the structural formula of a compound way2drug.com.

A critical aspect of in silico investigation is the prediction of potential off-target interactions. Off-target interactions occur when a compound interacts with biological targets other than its intended primary target. These interactions can lead to undesired effects, including toxicity frontiersin.org. Computational approaches aim to identify these potential interactions early in the discovery process to reduce attrition rates frontiersin.orgnih.gov. Methods for predicting off-target interactions include those that assess chemical similarity to compounds known to interact with various targets, as off-target interactions are more likely to occur with closely related biological targets frontiersin.orgmetu.edu.tr. The human kinome, for instance, is a relevant area where off-target kinase interactions are a significant consideration for compounds that may affect kinase activity metu.edu.tr.

Furthermore, in silico methods are widely used to predict drug-likeness, which relates to the similarity of a compound's properties to those of existing oral drugs gardp.org. This involves evaluating physicochemical properties based on rules such as Lipinski's Rule of Five, which considers factors like molecular weight, hydrogen bond donors and acceptors, and lipophilicity gardp.orgusm.myjapsonline.commdpi.com. Other metrics like the Quantitative Estimate of Drug-likeness (QED) provide a more nuanced assessment based on the distribution of properties in known oral drugs chemrxiv.orgnih.gov. These predictions help in evaluating the potential pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties bioflux.com.rousm.myjapsonline.com.

Future Research Directions and Advanced Applications of 2 Hydroxybohemine As a Research Tool

Development of Next-Generation 2-Hydroxybohemine Derivatives with Enhanced Biological Selectivity

Future research can focus on synthesizing novel derivatives of this compound with improved biological selectivity. While this compound is known to inhibit CDK1, developing derivatives with higher specificity for particular CDK isoforms or other protein kinases could provide more precise tools for studying the roles of individual kinases in cellular processes. metu.edu.trolchemim.cz Structure-activity relationship (SAR) studies could guide the modification of the this compound scaffold to enhance target binding affinity and reduce off-target effects, thereby improving the interpretability of research findings when using these compounds as probes. Research into the development of derivatives with enhanced potency and selectivity is a common strategy in chemical biology to create more refined tools for dissecting complex biological pathways. nih.govnih.gov

Exploration of Mechanistic Combination Strategies with Other Molecularly Targeted Agents

Investigating the mechanistic combinations of this compound with other molecularly targeted agents holds potential for understanding synergistic or additive effects on biological pathways. As a research tool, this compound could be used in conjunction with inhibitors or activators of other pathways to dissect signal transduction networks and identify nodal points of interaction. scielo.br These studies could involve assessing the impact of combined treatments on cell cycle progression, apoptosis, or other cellular phenotypes in various model systems. Such research is crucial for understanding complex biological regulations and identifying potential points of intervention in disease states, although the focus here remains on its use as a research tool rather than therapeutic development.

Utility as a Chemical Probe for Dissecting Cell Cycle Regulatory Networks

This compound's activity as a CDK inhibitor positions it as a valuable chemical probe for dissecting cell cycle regulatory networks. olchemim.czscbt.comnih.gov Future research can leverage this compound to perturb specific phases of the cell cycle and study the downstream effects on cell cycle progression, checkpoint activation, and the expression or localization of cell cycle-related proteins. bdbiosciences.comthermofisher.com This could involve using techniques such as flow cytometry, live-cell imaging with fluorescent cell cycle indicators, and Western blotting to analyze cellular responses to this compound treatment. By selectively inhibiting CDK activity, researchers can gain insights into the dependencies and redundancies within the cell cycle machinery. nih.gov

Expansion of Research into Novel Preclinical Disease Models (e.g., non-oncological inflammatory disorders)

While CDK inhibitors have been extensively studied in cancer research due to the deregulated cell cycle in malignancies, there is potential to expand the research use of this compound into novel preclinical disease models, including non-oncological inflammatory disorders. chembuyersguide.comjustia.comnih.govnih.gov Cell cycle dysregulation and altered kinase activity can contribute to the pathogenesis of various inflammatory conditions. justia.com Future studies could utilize this compound as a research tool to investigate the role of specific CDKs or cell cycle phases in inflammatory processes, immune cell function, or tissue repair in relevant preclinical models. justia.com This expansion could uncover novel biological insights into diseases beyond cancer.

Integration into Advanced High-Throughput Screening Platforms for Novel Target Identification

Integrating this compound and its derivatives into advanced high-throughput screening (HTS) platforms can facilitate the identification of novel biological targets or pathways. wikipedia.orgjapsonline.combmglabtech.comresearchgate.net By using this compound as a reference compound or as part of a screening library, researchers can identify genetic or molecular factors that modulate cellular sensitivity or resistance to CDK inhibition. japsonline.commdpi.com Phenotypic screening approaches using automated microscopy or other high-content analysis techniques in conjunction with this compound treatment could reveal unexpected cellular responses and potential new targets for investigation. wikipedia.orgbmglabtech.com This application leverages the scalability of HTS to explore the broader biological context of CDK activity.

Q & A

Advanced Question

  • Molecular docking : Model interactions with Cdk2’s ATP-binding pocket (PDB: 1HCL) to prioritize synthetic targets.
  • Analog synthesis : Modify hydroxyl or aromatic groups and test inhibitory activity.
  • X-ray crystallography : Co-crystallize derivatives with Cdk2 to validate binding modes. Corrogate SAR data with cellular efficacy to identify lead candidates .

What are best practices for storing and handling this compound to ensure stability?

Basic Question

  • Storage : Aliquot in anhydrous DMSO (10 mM stock) at -20°C; avoid freeze-thaw cycles.
  • Purity verification : Conduct HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity.
  • Handling : Use inert atmosphere (argon) for long-term storage to prevent oxidation .

How to design a study investigating this compound’s synergy with other CDK inhibitors?

Advanced Question

  • Combinatorial dosing : Apply fixed-ratio designs (e.g., 4x4 matrix) with inhibitors like SU9516 or Aloisine A.
  • Synergy quantification : Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
  • Mechanistic validation : Assess cell-cycle arrest (flow cytometry) and phospho-Rb levels (Western blot) to confirm additive effects .

What controls are essential when assessing this compound’s effect on cell cycle progression?

Basic Question

  • Negative controls : Vehicle-only (DMSO) and untreated cells.
  • Positive controls : SU9516 (5 µM) or roscovitine (20 µM).
  • Endpoint validation : Use propidium iodide staining and flow cytometry to quantify G1/S phase arrest. Normalize data to baseline proliferation rates .

How to address discrepancies in reported IC50 values of this compound across studies?

Advanced Question

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme sources (recombinant vs. endogenous).
  • Reference inhibitors : Include Aloisine A in parallel assays to calibrate inter-lab variability.
  • Statistical reporting : Provide 95% confidence intervals and effect sizes to contextualize variance .

What methodologies validate this compound’s mechanism of action in in vivo models?

Advanced Question

  • Xenograft models : Administer this compound (e.g., 10 mg/kg, IP) in immunodeficient mice with Cdk2-dependent tumors.
  • Pharmacodynamic markers : Analyze tumor lysates for phospho-Cdk substrates (e.g., Rb, Histone H1) via Western blot.
  • Toxicology screening : Monitor organ toxicity (liver/kidney function tests) to distinguish on-target from off-target effects .

How to optimize experimental design for high-content screening (HCS) of this compound analogs?

Advanced Question

  • Automated imaging : Use HCS platforms (e.g., ImageXpress) to quantify nuclear fragmentation (apoptosis) and EdU incorporation (S-phase arrest).
  • Z’-factor validation : Ensure assay robustness (Z’ >0.5) with positive/negative controls.
  • Multiparametric analysis : Apply machine learning (PCA or clustering) to prioritize analogs with dual cell-cycle and apoptotic activity .

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